![molecular formula C17H18N6O3 B2660557 8-{[(1Z)-2-(2-hydroxyphenyl)-1-azaprop-1-enyl]amino}-3-methyl-7-prop-2-enyl-1, 3,7-trihydropurine-2,6-dione CAS No. 300835-74-9](/img/no-structure.png)
8-{[(1Z)-2-(2-hydroxyphenyl)-1-azaprop-1-enyl]amino}-3-methyl-7-prop-2-enyl-1, 3,7-trihydropurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Start by identifying the basic properties of the compound such as its molecular formula, molecular weight, and structure. This information can often be found in chemical databases or scientific literature .
Molecular Structure Analysis
Use spectroscopic methods (like NMR, IR, MS) to analyze the structure of the compound. Computational chemistry tools can also be used to predict its structure .Chemical Reactions Analysis
Investigate how the compound reacts with other substances. This can be done through experimental studies or by looking at the literature .Physical And Chemical Properties Analysis
Look at properties like solubility, stability, melting point, boiling point, etc. These can affect how the compound can be handled, stored, and used .Mechanism of Action
Safety and Hazards
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-hydroxyacetophenone with ethyl acetoacetate to form chalcone, which is then reacted with hydrazine hydrate to form the corresponding hydrazone. The hydrazone is then reacted with methyl acetoacetate to form the final product.", "Starting Materials": [ "2-hydroxyacetophenone", "ethyl acetoacetate", "hydrazine hydrate", "methyl acetoacetate" ], "Reaction": [ "Step 1: Condensation of 2-hydroxyacetophenone with ethyl acetoacetate in the presence of a base to form chalcone.", "Step 2: Reaction of chalcone with hydrazine hydrate to form the corresponding hydrazone.", "Step 3: Reaction of the hydrazone with methyl acetoacetate in the presence of a base to form the final product." ] } | |
CAS RN |
300835-74-9 |
Product Name |
8-{[(1Z)-2-(2-hydroxyphenyl)-1-azaprop-1-enyl]amino}-3-methyl-7-prop-2-enyl-1, 3,7-trihydropurine-2,6-dione |
Molecular Formula |
C17H18N6O3 |
Molecular Weight |
354.37 |
IUPAC Name |
8-[(2Z)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl]-3-methyl-7-prop-2-enylpurine-2,6-dione |
InChI |
InChI=1S/C17H18N6O3/c1-4-9-23-13-14(22(3)17(26)19-15(13)25)18-16(23)21-20-10(2)11-7-5-6-8-12(11)24/h4-8,24H,1,9H2,2-3H3,(H,18,21)(H,19,25,26)/b20-10- |
InChI Key |
DDEQXOSNTQUXKF-JMIUGGIZSA-N |
SMILES |
CC(=NNC1=NC2=C(N1CC=C)C(=O)NC(=O)N2C)C3=CC=CC=C3O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.